2-benzyl-4-(2-chloro-6-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
2-Benzyl-4-(2-chloro-6-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure with sulfone (1,1-dioxide) and ketone functional groups. Its molecular architecture includes a benzyl group at position 2 and a 2-chloro-6-fluorobenzyl substituent at position 4. The chloro and fluoro substituents on the benzyl group enhance its lipophilicity and electronic properties, which may influence target binding and metabolic stability.
Properties
Molecular Formula |
C21H16ClFN2O3S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-17-9-6-10-18(23)16(17)14-24-19-11-4-5-12-20(19)29(27,28)25(21(24)26)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChI Key |
RXHKKFIBQNETSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Intermediate Preparation
Key precursors include o-azidobenzenesulfonamides, which are synthesized by reacting sulfonic acid derivatives with amines. For example, treating 2-azido-4-chlorobenzenesulfonyl chloride with benzylamine yields N-benzyl-2-azido-4-chlorobenzenesulfonamide, a critical intermediate. Subsequent reduction of the azide group to an amine facilitates cyclization.
Cyclization and Ring Formation
Heating the sulfonamide intermediate with ethyl orthoformate in acetic anhydride induces cyclization, forming the benzothiadiazine 1,1-dioxide core. This step typically achieves moderate yields (50–65%) but requires stringent temperature control to avoid side reactions. For instance, excessive heat may lead to sulfone decomposition or premature substitution at the chloro position.
Intramolecular Aza-Wittig Reaction
Modern syntheses leverage the intramolecular aza-Wittig reaction for improved efficiency and regioselectivity. This method avoids harsh conditions and enhances purity, making it preferable for pharmaceutical applications.
Synthesis of Aza-Wittig Precursors
The reaction begins with o-azidobenzenesulfonamides, which are treated with ethyl carbonochloridate to form carbamate derivatives. For example, reacting N-(2-chloro-6-fluorobenzyl)-2-azidobenzenesulfonamide with ethyl carbonochloridate produces the corresponding ethyl carbamate.
Cyclization Mechanism
The carbamate undergoes an aza-Wittig reaction upon treatment with triphenylphosphine (PPh₃), generating an iminophosphorane intermediate. Intramolecular attack by the nitrogen atom onto the carbonyl carbon forms the benzothiadiazine ring. This step proceeds at room temperature in tetrahydrofuran (THF), yielding 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide derivatives in 70–85% yields.
Hydrolysis to the 3-Oxide Derivative
Acid-catalyzed hydrolysis of the ethoxy group (e.g., using ethanolic HCl) converts the intermediate into the 3-keto derivative, 2-substituted benzothiadiazine-3-one 1,1-dioxide. This step achieves near-quantitative yields (>90%) and high purity, critical for downstream functionalization.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols favor toluene or ethyl acetate for cyclization steps due to their low cost and ease of removal. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate alkylation reactions, reducing reaction times by 30%.
Purification Techniques
Crystallization from ethanol/water mixtures (7:3 v/v) effectively removes byproducts like unreacted sulfonamides or regioisomers. Purity exceeding 99% is achievable, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Parameter | Classical Condensation | Aza-Wittig Method | Industrial Protocol |
|---|---|---|---|
| Yield | 50–65% | 70–85% | 60–75% |
| Purity | 85–90% | 95–99% | 90–95% |
| Reaction Time | 12–24 h | 4–6 h | 8–12 h |
| Scalability | Moderate | High | High |
| Key Limitation | Side reactions | Cost of PPh₃ | Solvent recovery |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorofluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of benzothiadiazinone dioxides is highly sensitive to substituent variations. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position and Halogenation: The target compound’s 2-chloro-6-fluorobenzyl group introduces steric and electronic effects distinct from the 4-chlorobenzyl group in the analog from .
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl substituent in the analog () offers electron-donating effects, which could enhance metabolic stability compared to the electron-withdrawing benzyl group in the target compound .
- Molecular Weight and Solubility : Higher molecular weight in the analog (~441.6 vs. ~429.6 g/mol) correlates with reduced aqueous solubility, a critical factor in drug development.
Research Findings and Implications
- Pharmacological Potential: The target compound’s halogenated benzyl groups may enhance binding to carbonic anhydrase isoforms, as seen in studies by Winum et al., where halogen substituents improved inhibitory potency by 10–100-fold compared to unsubstituted analogs .
- Metabolic Stability : Methoxy groups (as in ’s analog) reduce cytochrome P450-mediated oxidation, suggesting that the target compound’s fluoro substituent could offer similar advantages by blocking metabolic hotspots .
Biological Activity
The compound 2-benzyl-4-(2-chloro-6-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS No. 702662-50-8) is a member of the benzothiadiazinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.87 g/mol. The structure includes a benzothiadiazinone core substituted with a benzyl group and a chloro-fluorobenzyl moiety, which may influence its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant antitumor activity. For instance, related compounds have shown selective inhibition against histone deacetylases (HDACs), particularly HDAC3, leading to apoptosis in cancer cells. The compound's structural features suggest it may similarly affect tumor cell lines through modulation of epigenetic regulators.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 1.30 | HDAC inhibition | |
| Various Tumors | TBD | Induction of apoptosis |
Anti-inflammatory Effects
The benzothiadiazine class is also noted for anti-inflammatory properties. Compounds in this category have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vivo. The mechanism typically involves the suppression of NF-kB signaling pathways.
Case Study:
In a study examining the anti-inflammatory effects of related compounds, it was found that treatment with these derivatives led to a marked decrease in inflammatory markers in animal models. This suggests that the compound may possess similar activity.
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- HDAC Inhibition : By inhibiting HDAC enzymes, the compound may promote acetylation of histones and non-histone proteins, leading to altered gene expression associated with cell cycle arrest and apoptosis.
- Cytokine Modulation : The compound may influence cytokine production by modulating transcription factors involved in inflammatory responses.
- Cell Cycle Arrest : Evidence suggests that compounds within this class can induce cell cycle arrest at various phases, particularly G2/M phase.
Q & A
Q. What synthetic strategies are effective for preparing 2-benzyl-4-(2-chloro-6-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?
A multi-step approach is typically employed, starting with the construction of the benzothiadiazine core via cyclization of substituted thioureas or thioamides. Key steps include:
- Protecting group strategies for benzyl and chloro-fluorobenzyl substituents to avoid side reactions during cyclization.
- Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing halogenated aryl groups .
- Final oxidation to achieve the 1,1-dioxide moiety using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- X-ray crystallography is critical for unambiguous confirmation of the thiadiazine ring geometry and substituent positioning, as demonstrated in analogous benzothiadiazine derivatives .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves electronic environments of substituents, with characteristic deshielding observed for the sulfone groups.
- Mass spectrometry (HRMS) validates molecular weight and isotopic patterns, especially for halogenated analogs .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
- Cell viability assays (MTT or ATP-luminescence) to assess cytotoxicity in disease-relevant cell lines.
- Binding affinity studies (SPR or ITC) for target engagement validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies involving this compound?
- Methodological triangulation : Combine orthogonal assays (e.g., biochemical vs. cellular) to cross-validate results. For example, discrepancies in IC₅₀ values may arise from assay buffer conditions or cell permeability differences .
- Meta-analysis : Statistically aggregate data from independent studies to identify outliers or systematic biases. Computational tools like Bayesian modeling can adjust for variability in experimental protocols .
Q. What computational approaches are effective for modeling its interactions with biological targets?
- Molecular docking : Prioritize targets by simulating binding poses in active sites (e.g., using AutoDock Vina or Schrödinger Glide). Validate with molecular dynamics (MD) simulations to assess stability over time (100+ ns trajectories) .
- QSAR modeling : Use substituent electronic parameters (Hammett σ) or steric descriptors (Taft’s Eₛ) to correlate structural features with activity. Machine learning algorithms (e.g., random forests) enhance predictive accuracy .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Substituent modulation : Replace the 2-chloro-6-fluorobenzyl group with bioisosteres (e.g., trifluoromethyl or cyano groups) to enhance target affinity or metabolic stability .
- Ring-system diversification : Explore heterocyclic replacements for the thiadiazine core (e.g., triazines or pyridazines) while retaining the 1,1-dioxide motif for solubility .
Data Contradiction Analysis
Example Case : Divergent IC₅₀ values in kinase inhibition assays.
- Root cause : Variability in ATP concentrations (1 mM vs. 10 µM) across studies artificially inflates/disguises inhibitory potency.
- Resolution : Standardize assay conditions using CEREP panels or Eurofins Pharma Discovery Services for cross-laboratory consistency .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
